Enhanced Steric Bulk vs. DMABN
The introduction of a tert-butyl group in 4-[tert-butyl(methyl)amino]benzonitrile imparts significant steric bulk compared to the methyl groups of 4-(dimethylamino)benzonitrile (DMABN). While direct data for the target compound are unavailable, a close analog, 4-(di-tert-butylamino)benzonitrile (DTABN), with an amino twist angle of ~75°, exhibits an extinction coefficient (ε) for its lowest-energy absorption band approximately 25 times smaller than that of planar DMABN, due to reduced electronic coupling [1]. By inference, 4-[tert-butyl(methyl)amino]benzonitrile is expected to have an intermediate steric profile and correspondingly modulated electronic properties, offering a tunable alternative to DMABN's strong coupling.
| Evidence Dimension | Extinction coefficient (ε) of lowest-energy absorption band in n-hexane |
|---|---|
| Target Compound Data | Data unavailable for target; inferred intermediate |
| Comparator Or Baseline | 4-(Di-tert-butylamino)benzonitrile (DTABN) ~1/25 × ε of DMABN; 4-(Dimethylamino)benzonitrile (DMABN) baseline ε |
| Quantified Difference | Approximately 25-fold reduction in ε between planar DMABN and sterically hindered DTABN |
| Conditions | n-hexane solvent, ground-state absorption |
Why This Matters
This difference in electronic coupling is critical for applications in organic electronics and photophysics where precise control over charge transfer characteristics is required.
- [1] Ultrafast Intramolecular Charge Transfer with Strongly Twisted Aminobenzonitriles: 4-(Di-tert-butylamino)benzonitrile and 3-(Di-tert-butylamino)benzonitrile. J. Phys. Chem. A 2008, 112, 13, 2978-2986. View Source
